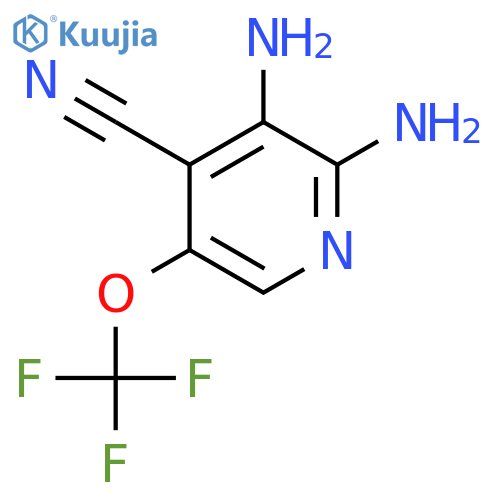Cas no 1804595-75-2 (4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine)

1804595-75-2 structure
商品名:4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine
CAS番号:1804595-75-2
MF:C7H5F3N4O
メガワット:218.136010885239
CID:4801456
4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H5F3N4O/c8-7(9,10)15-4-2-14-6(13)5(12)3(4)1-11/h2H,12H2,(H2,13,14)
- InChIKey: PEQYMDRRDYFWEL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C(=C1C#N)N)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 98
4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003085-250mg |
4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine |
1804595-75-2 | 97% | 250mg |
$693.60 | 2022-04-02 | |
| Alichem | A026003085-500mg |
4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine |
1804595-75-2 | 97% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A026003085-1g |
4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine |
1804595-75-2 | 97% | 1g |
$1,780.80 | 2022-04-02 |
4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1804595-75-2 (4-Cyano-2,3-diamino-5-(trifluoromethoxy)pyridine) 関連製品
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
